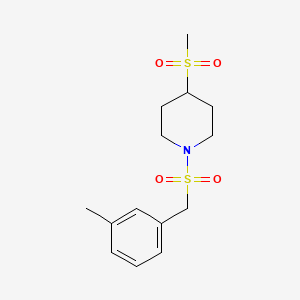

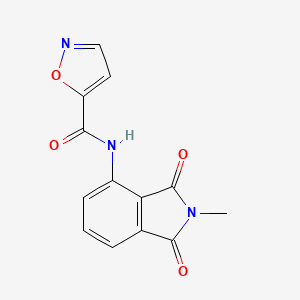

4-(2-苯基苯氧基)苯胺

描述

Chemical Reactions Analysis

Anilines have been studied extensively as reductants of environmental oxidants such as manganese dioxide . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Physical And Chemical Properties Analysis

Anilines, in general, have high melting and boiling points due to the existence of hydrogen bonds . They can make hydrogen bonds with water, but due to the large phenyl group, the solubility of aniline is low .科学研究应用

化学合成和改性

一项研究描述了苯胺与苯基碘(III)双(三氟乙酸)反应生成乙酰二芳胺和相应的苯酚,重点介绍了一种将羟基和苯基引入苯胺衍生物的方法,该方法在特定条件下可用于合成或改性4-(2-苯基苯氧基)苯胺(Itoh et al., 2002)。

代谢物合成

另一项研究重点关注双氯芬酸代谢物的合成和表征,包括从苯酚制备苯胺,表明4-(2-苯基苯氧基)苯胺类似物在药物代谢物研究中的作用(Kenny et al., 2004)。

环境化学

通过声解在水溶液中降解苯胺等芳香族化合物证明了4-(2-苯基苯氧基)苯胺和类似化合物在水处理和污染缓解中的环境应用(Jiang et al., 2002)。

缓蚀

以苯胺衍生物为原料合成的席夫碱作为酸性溶液中金属的缓蚀剂的研究表明,4-(2-苯基苯氧基)苯胺在保护金属免受腐蚀方面的工业应用,这对于延长金属结构和部件的使用寿命至关重要(Daoud et al., 2014)。

材料科学

席夫碱配合物的合成和磁、热研究,包括由苯胺化合物衍生的配合物,说明了4-(2-苯基苯氧基)苯胺在创造具有电子和光子学潜在应用的材料中的作用(Osowole, 2011)。

安全和危害

While specific safety data for 4-(2-Phenylphenoxy)aniline is not available, aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under several categories including flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, serious eye damage/eye irritation, skin sensitization, germ cell mutagenicity, carcinogenicity, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .

未来方向

While specific future directions for 4-(2-Phenylphenoxy)aniline are not available, polyaniline-based hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties . These hydrogels have potential applications in drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis, and adsorption .

作用机制

Target of Action

4-(2-Phenylphenoxy)aniline, also known as aniline or aminobenzene, is a type of arylamine . The primary targets of this compound are likely to be enzymes or receptors that interact with amines.

Mode of Action

It is known that aniline derivatives can act as nucleophilic catalysts in acylhydrazone formation and exchange . This suggests that 4-(2-Phenylphenoxy)aniline might interact with its targets through a similar mechanism, possibly leading to changes in the structure or function of the target molecules .

Biochemical Pathways

Aniline derivatives have been shown to be involved in the production of indoles in certain bacteria when exposed to aniline . This suggests that 4-(2-Phenylphenoxy)aniline might influence similar pathways, potentially affecting the synthesis or degradation of indoles or other related compounds .

Pharmacokinetics

The pharmacokinetics of a drug can depend on various factors, including the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .

Result of Action

Given its potential role as a nucleophilic catalyst, it might influence the formation or exchange of certain compounds, potentially leading to changes in cellular function or structure .

Action Environment

The action, efficacy, and stability of 4-(2-Phenylphenoxy)aniline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

属性

IUPAC Name |

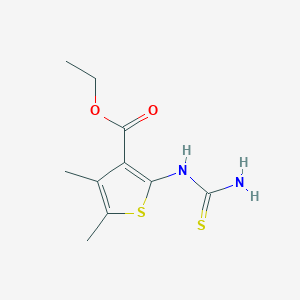

4-(2-phenylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c19-15-10-12-16(13-11-15)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQOXRDNGHWDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327889 | |

| Record name | 4-(2-phenylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195062 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

212189-56-5 | |

| Record name | 4-(2-phenylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2990572.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)

![2-[1-(cyclopropylmethyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N~1~-(2-thienylmethyl)acetamide](/img/structure/B2990576.png)

![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

![3-Boc-4,4-dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2990584.png)